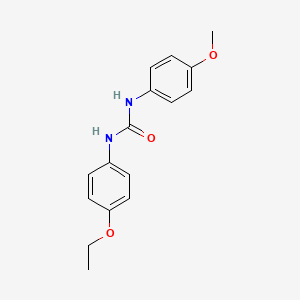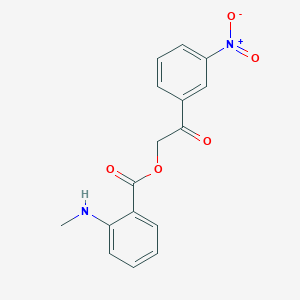
N-(4-ethoxyphenyl)-N'-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N'-(4-methoxyphenyl)urea, commonly known as EMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMU belongs to the class of urea derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
科学研究应用
EMU has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. EMU has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. EMU has also been shown to inhibit the growth of cancer cells, indicating its potential as an antitumor agent. Furthermore, EMU has been found to possess antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs to treat bacterial and fungal infections.
作用机制
The mechanism of action of EMU is not fully understood, but it has been suggested that EMU may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. EMU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. EMU has also been found to induce apoptosis, or programmed cell death, in cancer cells, indicating that it may act by modulating the expression of certain genes.
Biochemical and Physiological Effects
EMU has been found to possess a wide range of biochemical and physiological effects. EMU has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent. EMU has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential as an antioxidant agent. Furthermore, EMU has been found to reduce the levels of glucose and triglycerides in the blood, indicating its potential as an anti-diabetic agent.
实验室实验的优点和局限性
EMU has several advantages for lab experiments. EMU is relatively easy to synthesize and purify, making it readily available for research purposes. EMU has also been found to be relatively stable and non-toxic, making it suitable for in vitro and in vivo studies. However, EMU has some limitations for lab experiments. EMU has low solubility in water, which may limit its use in certain experimental conditions. EMU also has limited bioavailability, which may limit its use in animal studies.
未来方向
For the study of EMU include further investigation of its mechanism of action, its potential as a therapeutic agent, and the development of new formulations and derivatives.
合成方法
EMU can be synthesized by reacting 4-ethoxyaniline and 4-methoxyaniline with phosgene in the presence of a base such as triethylamine. The reaction yields EMU as a white crystalline solid with a melting point of 137-139°C. The purity of EMU can be confirmed by NMR and mass spectrometry.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-15-10-6-13(7-11-15)18-16(19)17-12-4-8-14(20-2)9-5-12/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYHIYPYDBTYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)

![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)

![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)

![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)